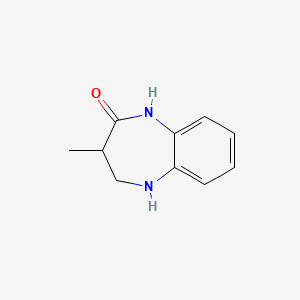

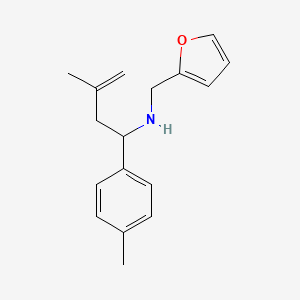

3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

説明

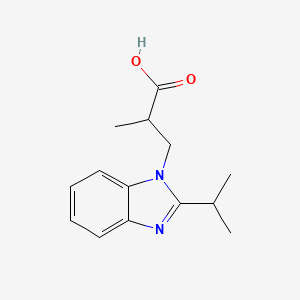

“3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is a chemical compound with the molecular formula C10H12N2O . It has an average mass of 176.215 Da and a monoisotopic mass of 176.094955 Da .

Molecular Structure Analysis

The molecular structure of “3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” includes 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . The compound has a molar refractivity of 50.0±0.3 cm³ and a polarizability of 19.8±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³, a boiling point of 370.3±31.0 °C at 760 mmHg, and a flash point of 167.9±25.0 °C . The vapor pressure is 0.0±0.8 mmHg at 25°C, and the enthalpy of vaporization is 61.7±3.0 kJ/mol . The compound has a molar volume of 162.6±3.0 cm³ and a surface tension of 33.9±3.0 dyne/cm .科学的研究の応用

- Application : The compound has been used in the development of inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase . ATM inhibitors have demonstrated antitumor potential when combined with DNA double-strand break-inducing agents .

- Methods of Application : The compound is used in the synthesis of AZD0156, an inhibitor of ATM . The specific experimental procedures and technical details are not provided in the source.

- Results : The discovery of AZD0156 has led to the development of a potent, selective, and orally available inhibitor of ATM . This compound has good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose .

- Application : The compound has been used in the design and synthesis of novel anti-cancer agents .

- Methods of Application : A series of novel derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 and 100 μM against cancer cells . The introduction of sulfonyl could increase the antiproliferative activity of the compound .

Scientific Field: Medicinal Chemistry

Scientific Field: Cancer Research

- Application : The compound is used as a building block in organic synthesis .

- Results : The compound is useful in the synthesis of various organic compounds .

- Application : The compound has been used in photochemical studies .

- Methods of Application : The compound was subjected to photochemical reactions, and the products were analyzed using electronic and infrared (IR) spectroscopy .

- Results : The study resulted in the formation of two photoproducts, 2-(1,5-naphthyridin-2-yl)-4H-3,1-benzoxazin-4-one and N-(2-formylphenyl)-1,5-naphthyridine-2-carboxamide .

Scientific Field: Organic Synthesis

Scientific Field: Photochemistry

- Application : The compound is used in the synthesis and reactivity of 1,5-naphthyridine derivatives .

- Methods of Application : The compound is used in the synthesis of various derivatives of 1,5-naphthyridines . The specific experimental procedures and technical details are not provided in the source.

- Results : The synthesis and reactivity of these derivatives have been studied extensively, and they have shown a great variety of biological activities .

- Application : The compound is used in the synthesis of quinoline derivatives .

- Methods of Application : The compound is used in the synthesis of various quinoline derivatives . The specific experimental procedures and technical details are not provided in the source.

- Results : Quinoline derivatives have shown important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .

Scientific Field: Heterocyclic Chemistry

Scientific Field: Medicinal Chemistry

特性

IUPAC Name |

3-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-6-11-8-4-2-3-5-9(8)12-10(7)13/h2-5,7,11H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAVOLZYPAFSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389992 | |

| Record name | 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

CAS RN |

54028-76-1 | |

| Record name | 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)

![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)

![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)

![(4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine](/img/structure/B1306312.png)